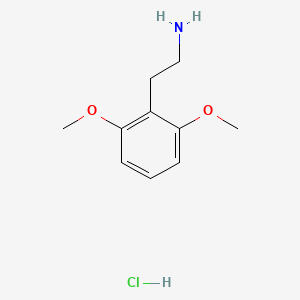

2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride

CAS No.: 3167-06-4

Cat. No.: VC8021271

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3167-06-4 |

|---|---|

| Molecular Formula | C10H16ClNO2 |

| Molecular Weight | 217.69 g/mol |

| IUPAC Name | 2-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-5-10(13-2)8(9)6-7-11;/h3-5H,6-7,11H2,1-2H3;1H |

| Standard InChI Key | FZPYNVOENQIUDB-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC=C1)OC)CCN.Cl |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)CCN.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name is 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride, with systematic identifiers including:

The hydrochloride salt forms via protonation of the primary amine group in 2-(2,6-dimethoxyphenoxy)ethanamine (CAS 3167-06-4), enhancing its aqueous solubility compared to the free base .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.69 g/mol |

| Parent Compound (CID) | 432202 |

| XLogP3 (Lipophilicity) | 1.2 (estimated) |

| Hydrogen Bond Donors | 2 (amine, HCl) |

| Hydrogen Bond Acceptors | 4 (3 ether O, 1 amine N) |

Structural Features

The molecule comprises:

-

A 2,6-dimethoxyphenoxy group providing steric bulk and electron-donating effects.

-

A two-carbon ethylamine chain linking the aromatic ring to the protonated amine.

-

Methoxy substituents at the 2 and 6 positions, which increase lipophilicity and may influence receptor binding .

The 3D conformation reveals a planar aromatic ring with methoxy groups ortho to the ether oxygen, creating a sterically hindered environment that could impact intermolecular interactions .

Synthesis and Industrial Production

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2,6-Dimethoxyphenol, K₂CO₃, DMF | Nucleophilic substitution |

| 2 | HCl (gaseous or aqueous) | Protonation of amine |

Industrial Considerations

Scale-up production would require:

-

Continuous Flow Reactors: To optimize yield and purity.

-

Crystallization: For purification, given the hydrochloride’s propensity to form stable crystals .

-

Quality Control: HPLC or NMR to verify purity (>95%), as indicated by commercial suppliers .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C ether), and ~2850 cm⁻¹ (C-H of methoxy) .

-

NMR (Predicted):

| Compound | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Mexiletine | Voltage-gated Na⁺ | 28 | Antiarrhythmic drug |

| 2-(2,6-Dimethoxyphenyl)ethanamine | Theoretical Na⁺ | N/A | Structural similarity |

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume